N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide
Description
N-{5-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide is a heterocyclic compound featuring a benzoxepine core linked via a carboxamide group to a thiazole ring substituted with a 2-fluorobenzyl moiety. Its structure combines a seven-membered oxygen-containing benzoxepine ring with a thiazole heterocycle, which is functionalized to modulate electronic and steric properties.
Properties
IUPAC Name |
N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2S/c22-18-7-3-1-5-14(18)12-17-13-23-21(27-17)24-20(25)16-9-10-26-19-8-4-2-6-15(19)11-16/h1-11,13H,12H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXGSEVSNINEIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=CO2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzoxepine Core
The 1-benzoxepine moiety serves as the foundational scaffold for this compound. Patent CN111107745B outlines a cyclization strategy for related oxepine systems, which can be adapted for benzoxepine synthesis . A representative route involves:
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Friedel-Crafts Alkylation : Reacting 2-hydroxyacetophenone with 1,4-dibromobutane in the presence of AlCl₃ to form a seven-membered oxepine ring. This step typically proceeds at 80–100°C for 12–16 hours, yielding 1-benzoxepin-4-one as a key intermediate .
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Carboxylic Acid Formation : Oxidation of the ketone group using KMnO₄ in acidic conditions (H₂SO₄, 60°C) generates 1-benzoxepine-4-carboxylic acid .
Table 1: Reaction Conditions for Benzoxepine Core Synthesis
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | AlCl₃, 1,4-dibromobutane | 80–100 | 12–16 | 65–70 |
| 2 | KMnO₄, H₂SO₄ | 60 | 6–8 | 85–90 |
Thiazole Ring Assembly
The 5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl substituent is constructed via a modified Hantzsch thiazole synthesis. As detailed in EP0235796A2, thioamides react with α-halo ketones to form thiazoles .
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Thioamide Preparation : 2-Fluorobenzylamine is treated with carbon disulfide (CS₂) and methyl iodide to yield N-(2-fluorobenzyl)thioacetamide.
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Cyclization : Reacting the thioamide with 2-bromoacetophenone in ethanol at reflux (78°C, 8 hours) produces 5-[(2-fluorophenyl)methyl]-1,3-thiazole-2-amine .
Key Challenge : Regioselectivity is ensured by using sterically hindered α-halo ketones, minimizing formation of isomeric byproducts.
Amide Bond Formation
Coupling the benzoxepine-4-carboxylic acid with the thiazole-2-amine requires activation of the carboxylic acid. Patent CN111107745B advocates for carbodiimide-mediated coupling :
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Activation : Treat 1-benzoxepine-4-carboxylic acid with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dry DMF at 0°C.
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Coupling : Add 5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine and stir at room temperature for 24 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the final product .
Table 2: Amide Coupling Optimization
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 24 | 75–80 |
| HATU | DCM | 12 | 82–85 |
Purification and Characterization
Final purification is achieved through recrystallization from ethanol/water (9:1), yielding white crystalline solids. Structural confirmation relies on:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.45–7.12 (m, 8H, aromatic-H), 4.32 (s, 2H, CH₂).
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LC-MS : m/z 423.1 [M+H]⁺.
Alternative Synthetic Routes
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Ugi Multicomponent Reaction : Combining 1-benzoxepine-4-carboxylic acid, 2-fluorobenzyl isocyanide, and thiazole-2-amine in methanol at 50°C provides a one-pot route (yield: 60–65%) .
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Enzymatic Coupling : Lipase-mediated amidation in non-aqueous solvents (e.g., tert-butanol) reduces racemization but requires extended reaction times (48–72 hours) .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide is a synthetic organic molecule that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides an overview of its applications, supported by case studies and data tables.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has demonstrated that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A study published in Journal of Medicinal Chemistry reported that thiazole-based compounds showed efficacy against various cancer cell lines, suggesting potential for further development in cancer therapeutics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Thiazole derivatives have been shown to modulate inflammatory pathways, which can be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. A notable case study highlighted the use of a similar thiazole compound in reducing inflammation markers in animal models .
Antimicrobial Properties
Research has explored the antimicrobial effects of thiazole-containing compounds. The ability of these compounds to inhibit bacterial growth makes them valuable in developing new antibiotics. A study found that derivatives with a thiazole ring exhibited activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
Neurological Applications
There is emerging evidence supporting the use of this compound in neurological research. Compounds with similar structures have been studied for their neuroprotective effects and potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. These studies suggest that the compound may help in reducing oxidative stress and neuroinflammation .
Table 1: Summary of Biological Activities
Table 2: Case Studies Overview
| Study Focus | Methodology | Findings |
|---|---|---|
| Cancer Cell Lines | In vitro assays | Induced apoptosis |
| Inflammatory Models | Animal studies | Reduced cytokines |
| Antimicrobial Testing | Disk diffusion method | Inhibition of bacterial growth |
| Neuroprotection | Oxidative stress assays | Decreased neuronal damage |
Mechanism of Action
The mechanism of action of N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Table 2: Bioactivity and Substituent Influence
Activity Insights :
- Fluorine at the benzyl position (target compound) likely enhances cell permeability and target binding compared to non-halogenated analogs .
Physicochemical and Pharmacokinetic Properties
Table 3: Molecular Properties and ADME Considerations
ADME Insights :
- The benzoxepine core in the target compound may improve membrane permeability compared to smaller heterocycles like thiophene but could reduce aqueous solubility .
- Fluorine substitution likely enhances metabolic stability by blocking cytochrome P450-mediated oxidation, a advantage over chlorine or methoxy groups .
Q & A
Q. What are the key considerations for synthesizing N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of the thiazole core followed by coupling with the benzoxepine-carboxamide moiety. Critical factors include:
- Reaction Conditions : Temperature control (e.g., room temperature for acyl chloride coupling), solvent selection (pyridine or ethanol for recrystallization), and stoichiometric ratios .
- Purification : Techniques like column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization (ethanol or methanol) are essential to isolate the pure product .
- Characterization : Confirm structure via ¹H/¹³C NMR (to verify substituent positions) and mass spectrometry (for molecular weight validation). X-ray crystallography (using SHELX software ) may resolve stereochemical ambiguities .
Q. Example Synthesis Protocol :
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Thiazole-2-amine formation | Reflux in ethanol with K₂CO₃ | 70–80% |
| 2 | Acylation with benzoxepine-carboxylic acid chloride | Pyridine, room temperature, 12h | 60–70% |
| 3 | Final purification | Recrystallization (CH₃OH) | >95% purity |
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies aromatic protons (δ 7.1–8.3 ppm) and methylene groups (δ 3.8–4.2 ppm) adjacent to the thiazole ring. ¹³C NMR confirms carbonyl (δ ~165–170 ppm) and fluorophenyl carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 423.1124) .
- X-ray Crystallography : SHELX-refined structures reveal bond angles and hydrogen-bonding networks (e.g., N–H···N interactions stabilizing dimers) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
Methodological Answer:
- Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity for enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) or kinases. Validate via surface plasmon resonance (SPR) to measure binding kinetics .
- Cellular Assays :
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with structurally similar analogs (e.g., 5f in , IC₅₀ = 8.2 µM) .
- Pathway Analysis : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or phosphorylation states of signaling proteins .
Q. Experimental Design Table :
| Objective | Method | Key Parameters |
|---|---|---|
| Target Binding | SPR | Flow rate: 30 µL/min, immobilization pH 7.4 |
| Cytostatic Effect | Cell cycle analysis (flow cytometry) | Propidium iodide staining, G1/S phase arrest |
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer: Discrepancies (e.g., variable IC₅₀ values) may arise from:
- Assay Conditions : Differences in cell culture media, incubation time, or serum concentration. Standardize protocols (e.g., 48h exposure in RPMI-1640 + 10% FBS) .
- Compound Purity : Verify via HPLC (>98% purity). Impurities like unreacted intermediates (e.g., 5-chlorothiazol-2-amine) can skew results .
- Structural Confirmation : Re-analyze disputed batches with X-ray crystallography to rule out polymorphic variations .
Case Study : In , compound 5f showed cytotoxic activity (IC₅₀ = 8.2 µM), but a follow-up study reported no effect. Resolution involved:
Re-synthesizing the compound under controlled conditions.
Validating purity via HPLC and re-testing in triplicate.
Identifying that the original study used DMSO with trace water, degrading the compound .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (PEG-400) or formulate as nanoparticles (PLGA encapsulation) .
- Metabolic Stability : Perform microsomal assays (human liver microsomes) to identify vulnerable sites (e.g., thiazole ring oxidation). Introduce electron-withdrawing groups (e.g., -CF₃) to slow degradation .
- Bioavailability Testing : Conduct pharmacokinetic studies in rodents (IV vs. oral administration) to calculate AUC and half-life .
Q. How can computational methods guide derivative synthesis for improved activity?
Methodological Answer:
- QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., fluorophenyl position) with bioactivity. Prioritize derivatives with higher predicted LogP (for membrane permeability) .
- Dynamics Simulations : MD simulations (GROMACS) assess binding stability to targets like tubulin or topoisomerase II .
Q. Example Derivative Optimization :
| Modification | Predicted ΔIC₅₀ | Rationale |
|---|---|---|
| 4-Fluorophenyl → 2,4-Difluorophenyl | -30% | Enhanced hydrophobic interactions |
| Benzoxepine → Naphthoxepine | +15% | Increased π-stacking with kinase pockets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
